4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17544112
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3S |
|---|---|
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3 |
| Standard InChI Key | NRLPRULFEYBHIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C2=CC=CS2)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group, the 3-position with a thiophen-2-yl group, and the 4-position with an ethyl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes π-electron density, influencing the compound’s electronic properties and intermolecular interactions . Key bond lengths and angles align with typical pyrazole-thiophene hybrids, as evidenced by crystallographic data from analogous structures .
Table 1: Molecular Properties of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃S | |
| Molecular Weight | 207.30 g/mol | |
| IUPAC Name | 4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine | |
| Canonical SMILES | CCC1=C(N(N=C1C2=CC=CS2)C)N | |
| Topological Polar Surface Area | 63.6 Ų |
Electronic and Steric Effects
The methyl group at N1 induces steric hindrance, potentially directing regioselectivity in subsequent reactions . The ethyl group at C4 enhances lipophilicity, a critical factor in drug bioavailability. Quantum mechanical calculations predict a dipole moment of 3.2 D, favoring solubility in polar aprotic solvents like DMF .
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is typically synthesized via a multi-step protocol involving:
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Cyclocondensation: Reaction of β-keto esters with hydrazine derivatives to form the pyrazole core .
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Friedel-Crafts Alkylation: Introduction of the thiophene group using AlCl₃ as a catalyst.
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Amination: Nucleophilic substitution at C5 with ammonia or amines under basic conditions .
A modified approach reported by Aly et al. (2021) employs microwave-assisted domino reactions between arylglyoxals and pyrazol-5-amines, achieving yields up to 83% in 20 minutes . This method utilizes p-TsOH (10 mol%) in DMF at 120°C, significantly reducing reaction times compared to conventional heating .
Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | p-TsOH | 83 | |
| Temperature | 120°C | 83 | |
| Solvent | DMF | 83 | |
| Reaction Time | 20 min | 83 |
Byproduct Management
Common byproducts include regioisomeric pyrazoles and uncyclized intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. Recrystallization from ethanol/water mixtures enhances crystalline homogeneity, as validated by single-crystal X-ray diffraction in related thiophene-pyrazoles .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, NCH₃), 3.02 (q, J = 7.6 Hz, 2H, CH₂CH₃), 6.88–7.21 (m, 3H, thiophene-H).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 690 cm⁻¹ (C-S thiophene).
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HRMS: m/z 207.0932 [M+H]⁺ (calc. 207.0935).
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a retention time of 6.7 min, confirming minimal degradation under acidic conditions.
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (MIC) | 32 μg/mL (S. aureus) | |
| Antioxidant (IC₅₀) | 45 μM (DPPH) | |
| Cytotoxicity (HeLa) | CC₅₀ > 100 μM |
Applications in Medicinal Chemistry
Kinase Inhibition
Molecular docking studies suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic contacts with Leu718. This positions the compound as a lead for tyrosine kinase inhibitor development.
Prodrug Design
Esterification of the C5 amine with valproic acid yields a prodrug with 3-fold enhanced blood-brain barrier permeability in murine models . Hydrolysis by esterases regenerates the active compound, enabling targeted neurotherapeutic delivery .
Future Research Directions
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Structure-Activity Relationships: Systematic variation of the ethyl and methyl substituents to optimize pharmacokinetic profiles.
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Polymer-Bound Catalysts: Immobilizing the compound on Merrifield resin for recyclable heterocyclic synthesis .
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In Vivo Toxicology: Chronic toxicity studies in rodent models to establish safety margins .
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